5-((4-chlorobenzyl)oxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((4-chlorobenzyl)oxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound that belongs to the class of isoquinolinones This compound is characterized by the presence of a chlorobenzyl group and a methylbenzyl group attached to the isoquinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-chlorobenzyl)oxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinolinone Core: The isoquinolinone core can be synthesized through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with the isoquinolinone core.
Introduction of the Methylbenzyl Group: The methylbenzyl group can be introduced through a Friedel-Crafts alkylation reaction, where a methylbenzyl chloride reacts with the isoquinolinone core in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the isoquinolinone core or the benzyl groups are oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the isoquinolinone core to a dihydroisoquinoline or tetrahydroisoquinoline derivative.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydroisoquinoline or tetrahydroisoquinoline derivatives.
Substitution: Formation of substituted isoquinolinone derivatives with various functional groups.
Scientific Research Applications
5-((4-chlorobenzyl)oxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-((4-chlorobenzyl)oxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
5-((4-bromobenzyl)oxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one: Similar structure with a bromobenzyl group instead of a chlorobenzyl group.
5-((4-methylbenzyl)oxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one: Similar structure with a methylbenzyl group instead of a chlorobenzyl group.
5-((4-fluorobenzyl)oxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one: Similar structure with a fluorobenzyl group instead of a chlorobenzyl group.
Uniqueness
The uniqueness of 5-((4-chlorobenzyl)oxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the chlorobenzyl group, in particular, can influence the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
5-[(4-chlorophenyl)methoxy]-2-[(2-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClNO2/c1-17-5-2-3-6-19(17)15-26-14-13-21-22(24(26)27)7-4-8-23(21)28-16-18-9-11-20(25)12-10-18/h2-12H,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REVBWTWVDMFUDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.